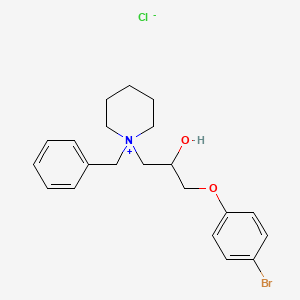
1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPP is a piperidine derivative that is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
Cycloaddition and Recyclization Reactions
One study discusses the base-catalyzed intramolecular cycloaddition of related compounds, leading to the formation of specific furan derivatives through exothermic reactions. This process involves the transformation of dialkyl(4-hydroxybut-2-yn-1-yl)[3-(4-bromophenyl)prop-2-yn-1-yl]ammonium chlorides under certain conditions, highlighting the compound's role in synthesizing complex cyclic structures (Chukhajian et al., 2019).
Selective Debonding in Organic Synthesis
Another research application involves the selective deblocking of propargyl carbonates over propargyl carbamates, utilizing a related compound as a protective agent for hydroxyl and amino functionalities in amino alcohols and aminophenols. This showcases the compound's utility in organic synthesis, particularly in developing orthogonal protection strategies for functional groups (Ramesh et al., 2005).
Radiolabeled Probes for Receptor Studies
In the context of medicinal chemistry, derivatives of 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride have been synthesized as potential ligands for σ-1 receptors. This research underscores the compound's potential in developing radiolabeled probes for studying receptor binding and distribution in vivo, which could be crucial for understanding various neurological and psychiatric disorders (Waterhouse et al., 1997).
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-1-ium-1-yl)-3-(4-bromophenoxy)propan-2-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrNO2.ClH/c22-19-9-11-21(12-10-19)25-17-20(24)16-23(13-5-2-6-14-23)15-18-7-3-1-4-8-18;/h1,3-4,7-12,20,24H,2,5-6,13-17H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFXXDSRKDFHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](CC1)(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Br)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

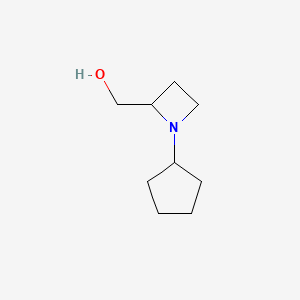
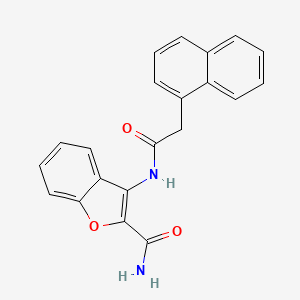


![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)
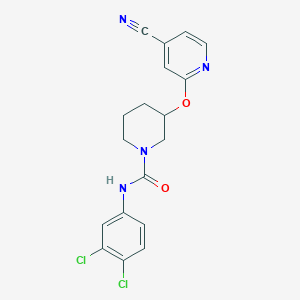
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2448992.png)
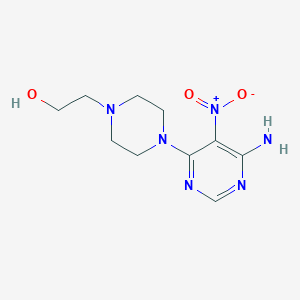

![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)
![2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2448998.png)
![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)
